molecular formula C11H10BrClO3 B7578115 2-[(4-Bromo-2-chloro-6-methylphenoxy)methyl]prop-2-enoic acid

2-[(4-Bromo-2-chloro-6-methylphenoxy)methyl]prop-2-enoic acid

Cat. No. B7578115
M. Wt: 305.55 g/mol
InChI Key: LCJNMINRHORHHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Bromo-2-chloro-6-methylphenoxy)methyl]prop-2-enoic acid, also known as BMPPA, is a chemical compound that belongs to the class of aryloxypropionic acid herbicides. It was first synthesized in the 1970s and has been extensively studied for its herbicidal properties. BMPPA has been found to be effective against a wide range of weeds and has been used in various agricultural applications.

Mechanism of Action

2-[(4-Bromo-2-chloro-6-methylphenoxy)methyl]prop-2-enoic acid acts as a selective herbicide by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is essential for the biosynthesis of fatty acids in plants. This leads to the disruption of lipid metabolism and the accumulation of toxic intermediates, ultimately leading to plant death. This compound has been found to be highly selective for ACC in plants and has little to no effect on mammalian ACC.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile and is considered to be safe for use in agricultural and environmental applications. In plants, this compound has been shown to cause changes in lipid metabolism, leading to the accumulation of toxic intermediates and ultimately plant death. In mammalian cells, this compound has been found to have little to no effect on ACC and has not been shown to have any significant biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

2-[(4-Bromo-2-chloro-6-methylphenoxy)methyl]prop-2-enoic acid has several advantages for use in lab experiments, including its high selectivity for ACC in plants and its low toxicity profile. However, this compound has some limitations, including its limited solubility in water and its potential to degrade over time, leading to decreased efficacy.

Future Directions

There are several potential future directions for research on 2-[(4-Bromo-2-chloro-6-methylphenoxy)methyl]prop-2-enoic acid. One area of interest is the development of new synthesis methods to increase the yield and purity of this compound. Another area of interest is the investigation of this compound's potential use as a chemical probe to study the role of fatty acid metabolism in cancer cells. Additionally, research could be conducted on the potential use of this compound in environmental remediation to remove pollutants from soil and water. Overall, this compound has several potential applications and warrants further investigation.

Synthesis Methods

2-[(4-Bromo-2-chloro-6-methylphenoxy)methyl]prop-2-enoic acid can be synthesized through a multistep process involving the reaction of 4-bromo-2-chloro-6-methylphenol with propargyl alcohol, followed by the reaction of the resulting compound with acetic anhydride and triethylamine. The final product is obtained through the reaction of the intermediate with chloroacetic acid and potassium carbonate. This synthesis method has been optimized and improved over the years to increase the yield and purity of this compound.

Scientific Research Applications

2-[(4-Bromo-2-chloro-6-methylphenoxy)methyl]prop-2-enoic acid has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It has been used in various agricultural applications to control weeds in crops such as corn, soybeans, and wheat. This compound has also been studied for its potential use in environmental remediation to remove pollutants from soil and water. Additionally, this compound has been investigated for its potential use as a chemical probe to study the role of fatty acid metabolism in cancer cells.

properties

IUPAC Name

2-[(4-bromo-2-chloro-6-methylphenoxy)methyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClO3/c1-6-3-8(12)4-9(13)10(6)16-5-7(2)11(14)15/h3-4H,2,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJNMINRHORHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=C)C(=O)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.